molecular formula C10H16O2 B14578003 Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester CAS No. 61242-70-4

Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester

Cat. No.: B14578003
CAS No.: 61242-70-4
M. Wt: 168.23 g/mol
InChI Key: BLSAHBAMRCTBIE-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-1-carboxylic acid, ethyl ester is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane framework, which is a seven-membered ring system with two bridgehead carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a cyclopentadiene reacts with an appropriate dienophile, such as ethyl acrylate, under controlled conditions to form the bicyclic structure. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for certain targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
  • Bicyclo[2.2.1]heptane-2-carboxylic acid, 3,3-dimethyl-, ethyl ester

Uniqueness

Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester is unique due to its specific ester functional group at the 1-position, which imparts distinct chemical reactivity and potential applications compared to its analogs. The position and nature of the ester group can influence the compound’s physical properties, reactivity, and interactions with biological targets.

Properties

IUPAC Name

ethyl bicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-9(11)10-5-3-8(7-10)4-6-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSAHBAMRCTBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446352
Record name Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61242-70-4
Record name Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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